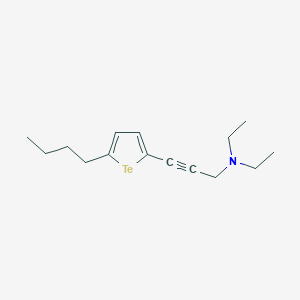
3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate: is an organic compound that features a brominated allyl group attached to a trimethylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate typically involves the reaction of 3-bromoprop-1-en-1-ol with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the allyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The allyl group can undergo oxidation to form epoxides or other oxygenated products.
Reduction Reactions: The double bond in the allyl group can be reduced to form the corresponding saturated compound.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted products.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms involving allyl bromides.
Biology:
- Potential use in the development of bioactive compounds due to its reactivity.
Medicine:
- Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The allyl group also provides a site for various transformations, including oxidation and reduction.
Comparison with Similar Compounds
Propargyl bromide (3-Bromoprop-1-yne): Similar in structure but contains a triple bond instead of a double bond.
(3-Bromoprop-1-en-2-yl)benzene: Contains a benzene ring instead of a trimethylbenzoate moiety.
Uniqueness:
- The presence of the trimethylbenzoate group in 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate imparts unique steric and electronic properties, influencing its reactivity and potential applications.
- The combination of the brominated allyl group and the trimethylbenzoate moiety makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
918971-09-2 |
|---|---|
Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
3-bromoprop-1-enyl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C13H15BrO2/c1-9-7-10(2)12(11(3)8-9)13(15)16-6-4-5-14/h4,6-8H,5H2,1-3H3 |
InChI Key |
TWSKZKMSFNKSFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC=CCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid](/img/structure/B14192569.png)

![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)

